N4-(3,5-dimethylphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(3,5-dimethylphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative featuring substitutions at the N4 and N6 positions. The N4 group is a 3,5-dimethylphenyl moiety, while the N6 substituent is a branched aliphatic chain (3-methylbutyl). The core pyrazolo[3,4-d]pyrimidine scaffold is known for its bioactivity, particularly in kinase inhibition and anticancer applications. Its structural uniqueness lies in the combination of aromatic and aliphatic substituents, which may influence solubility, binding affinity, and thermal stability compared to analogues .
Properties
IUPAC Name |
4-N-(3,5-dimethylphenyl)-6-N-(3-methylbutyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6/c1-16(2)10-11-25-24-28-22(27-19-13-17(3)12-18(4)14-19)21-15-26-30(23(21)29-24)20-8-6-5-7-9-20/h5-9,12-16H,10-11H2,1-4H3,(H2,25,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKUQTYDIGWFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCCC(C)C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,5-dimethylphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N4-(3,5-dimethylphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives .
Scientific Research Applications
N4-(3,5-dimethylphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N4-(3,5-dimethylphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Name | Substituents | Position | Yield (%) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|---|
| N4-(4-Methylbenzyl)-N3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | N4: 4-methylbenzyl; N3: phenyl | 3,4-diamine | 84 | 251–253 | Aromatic N4 substituent; high crystallinity |
| N4-(4-Methoxybenzyl)-N3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | N4: 4-methoxybenzyl; N3: phenyl | 3,4-diamine | 86 | 237–239 | Electron-donating methoxy group; reduced melting point |
| N4-Phenethyl-N3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | N4: phenethyl; N3: phenyl | 3,4-diamine | N/A | N/A | Flexible aliphatic-aromatic N4 chain |
| Target Compound | N4: 3,5-dimethylphenyl; N6: 3-methylbutyl | 4,6-diamine | Not reported | Not reported | Dual aromatic/aliphatic substitution; steric bulk at N4 |
Key Observations:
Substitution Position: The target compound is a 4,6-diamine, whereas the analogues are 3,4-diamines.
Substituent Effects :
- Aromatic vs. Aliphatic Groups : The target’s N6 3-methylbutyl group introduces aliphatic flexibility, which may enhance lipid solubility compared to the rigid aromatic N4 substituents in the analogues.
- Steric Hindrance : The 3,5-dimethylphenyl group at N4 creates steric bulk, possibly reducing reactivity at the pyrimidine core compared to smaller substituents like 4-methylbenzyl .
Thermal Stability :
- Analogues with aromatic N4 substituents (e.g., 4-methylbenzyl) exhibit higher melting points (251–253°C) than those with methoxy groups (237–239°C). The target’s aliphatic N6 group may further lower its melting point, though experimental data are lacking .
Synthetic Yields :
- Yields for the analogues range from 84–86%, suggesting efficient microwave-assisted synthesis for 3,4-diamine derivatives. The absence of data for the target compound precludes direct comparison, but its 4,6-diamine structure may require modified synthetic routes .
Research Findings and Limitations
- Structural Insights : The combination of 3,5-dimethylphenyl (aromatic) and 3-methylbutyl (aliphatic) groups in the target compound may balance hydrophobicity and solubility, a critical factor in drug design.
- Data Gaps: No NMR, elemental analysis, or biological data are available for the target compound in the provided evidence. Comparative conclusions are thus speculative, relying on trends from structurally related molecules.
- Future Directions : Experimental studies on the target compound should prioritize synthesizing it under controlled conditions (e.g., microwave-assisted methods) and characterizing its physicochemical and biological properties .
Biological Activity
N4-(3,5-dimethylphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly as a kinase inhibitor. The structural features of this compound suggest possible interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The compound can be represented by the following chemical structure:
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can act as inhibitors of several kinases involved in cancer progression and other diseases. These compounds typically interact with the ATP-binding site of kinases due to their structural similarity to ATP.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. For example:
- Inhibition of Casein Kinase 1 (CK1) : Compounds related to N4-(3,5-dimethylphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have been shown to inhibit CK1, which is implicated in various cancers and central nervous system disorders. One study reported an IC50 value of 78 nM for a related compound against CK1 .
- Epidermal Growth Factor Receptor (EGFR) Inhibition : Another study highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives designed to inhibit EGFR. One derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| CK1 Inhibition | Casein Kinase 1 | 0.078 | |
| EGFR Inhibition | Wild-type EGFR | 0.016 | |
| EGFR Inhibition | Mutant EGFR (T790M) | 0.236 |
Case Study 1: CK1 Inhibitors
A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and screened for CK1 inhibition. The study identified a lead compound that demonstrated potent inhibitory activity with promising selectivity profiles.
Case Study 2: EGFR Inhibitors
In vitro studies on synthesized derivatives showed significant anti-proliferative effects on various cancer cell lines (A549 and HCT-116). The most potent compound induced apoptosis and cell cycle arrest in these cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
